molecular formula C17H20N2O3S B2724394 N-{2-[(1-phenylethyl)sulfamoyl]ethyl}benzamide CAS No. 899956-05-9

N-{2-[(1-phenylethyl)sulfamoyl]ethyl}benzamide

Cat. No.: B2724394
CAS No.: 899956-05-9
M. Wt: 332.42
InChI Key: IDDLPAQXEWGMNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(1-phenylethyl)sulfamoyl]ethyl}benzamide is a chemical hybrid incorporating both benzamide and sulfonamide pharmacophores, two groups renowned in medicinal chemistry for their wide range of bioactivities . Compounds featuring these motifs are actively investigated as potent inhibitors of crucial enzymes, including acetylcholinesterase (AChE) and human carbonic anhydrase I and II (hCA I and II) isoenzymes, with demonstrated efficacy at nanomolar concentrations . The sulfonamide group is a established zinc-binding function that enables potent inhibition of carbonic anhydrases, while the benzamide moiety contributes to significant cholinesterase inhibitory potential, making such compounds valuable tools for neurodegenerative disease research . Furthermore, sulfonamide-based scaffolds are pivotal in developing inhibitors for the NLRP3 inflammasome, a key target in neuroinflammation and immune-related pathologies . Researchers can leverage this chemical structure as a core building block for designing and synthesizing novel bioactive molecules. The compound is offered with a guaranteed purity of 90% or higher, ensuring reliability for your experimental applications . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-(1-phenylethylsulfamoyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-14(15-8-4-2-5-9-15)19-23(21,22)13-12-18-17(20)16-10-6-3-7-11-16/h2-11,14,19H,12-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDLPAQXEWGMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)CCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for N-{2-[(1-Phenylethyl)sulfamoyl]ethyl}benzamide

Formation of 1-Phenylethylamine

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like acetonitrile enhance sulfamoylation kinetics by stabilizing ionic intermediates, while toluene improves yield in coupling reactions by minimizing side products. Elevated temperatures (80–110°C) are critical for overcoming activation energy barriers, particularly in sulfonamide bond formation.

Catalytic Systems

Phase-transfer catalysts (e.g., tris(dioxa-3,6-heptyl)amine) accelerate sulfamoylation by facilitating interfacial reactions between immiscible phases. Similarly, iodide salts (e.g., NaI) promote nucleophilic substitution in benzamide coupling.

Table 2: Catalytic Additives and Their Roles
Additive Function Source
Tris(dioxa-3,6-heptyl)amine Phase-transfer catalyst
Sodium iodide Nucleophilic catalyst
Tripotassium phosphate Base for deprotonation

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to maintain consistent temperature and mixing, reducing batch-to-batch variability. Automated solvent distillation and in-line purification (e.g., centrifugal partition chromatography) are integrated to enhance throughput.

Purification Techniques

Industrial purification prioritizes cost-effectiveness and scalability. Crystallization from aqueous-organic mixtures (e.g., water/toluene) is favored over chromatography for bulk production. Patent data indicate yields exceeding 65% after optimized crystallization.

Analytical Characterization

Spectroscopic Identification

  • ¹H NMR : Peaks at δ 7.2–7.5 ppm (aromatic protons), δ 3.4–3.7 ppm (methylene groups adjacent to sulfamoyl), and δ 1.4 ppm (methyl group of 1-phenylethyl).
  • IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 1320–1160 cm⁻¹ (asymmetric/symmetric SO₂).

Chromatographic Purity Assessment

HPLC with C18 columns and UV detection (254 nm) confirms purity >98%. Retention times correlate with hydrophobic interactions of the benzamide and sulfamoyl groups.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1-phenylethyl)sulfamoyl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide group.

    Reduction: Reduced forms of the sulfamoyl and benzamide groups.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

Anticancer Properties

N-{2-[(1-phenylethyl)sulfamoyl]ethyl}benzamide has been investigated for its anticancer properties. Studies indicate that compounds with similar structural features exhibit significant inhibitory effects on various cancer cell lines. For instance, derivatives of benzamide have shown promising results against human colorectal carcinoma cell lines, demonstrating IC50 values lower than standard chemotherapeutics such as 5-Fluorouracil (5-FU) .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
N9HCT1165.85
N18HCT1164.53
5-FUHCT1169.99

Antimicrobial Effects

The compound also shows potential antimicrobial activity. Research on similar sulfamoyl derivatives indicates effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentration (MIC) values for these compounds suggest a robust antibacterial profile, making them candidates for further development as antimicrobial agents .

Table 2: Antimicrobial Activity of Related Compounds

CompoundMIC (µM)Target Organism
N11.27Bacillus subtilis
N81.43Escherichia coli
N222.60Klebsiella pneumoniae

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds in clinical and preclinical settings:

  • A study conducted on a series of benzamide derivatives demonstrated significant anticancer activity against colorectal cancer cell lines, with some compounds outperforming established chemotherapeutics .
  • Another investigation highlighted the antimicrobial properties of sulfamoyl derivatives against a range of bacterial strains, suggesting their potential use in treating infections resistant to conventional antibiotics .

Mechanism of Action

The mechanism of action of N-{2-[(1-phenylethyl)sulfamoyl]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Antiparasitic and Antimalarial Benzamides

  • N-[2-(1H-Indol-3-yl)ethyl]benzamide
    • Structure : Benzamide substituted with an indole-ethyl group.
    • Activity : Blocks Plasmodium falciparum synchronization induced by melatonin, with IC₅₀ values comparable to melatonin antagonists. Unlike N-{2-[(1-phenylethyl)sulfamoyl]ethyl}benzamide, it lacks sulfamoyl groups but shares the ethylbenzamide backbone .
    • Key Difference : Indole substitution enhances interaction with parasitic melatonin receptors, whereas the sulfamoyl group in the target compound may favor enzyme inhibition (e.g., carbonic anhydrases) .

Antifungal 1,3,4-Oxadiazole Derivatives

  • LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
    • Structure : Combines benzamide with a sulfamoyl-linked 1,3,4-oxadiazole ring.
    • Activity : Inhibits Candida albicans thioredoxin reductase (Trr1) with MIC values <10 µM. The sulfamoyl group enhances target binding, similar to the phenylethyl-sulfamoyl group in the target compound .
    • Key Difference : The oxadiazole ring in LMM5 improves metabolic stability compared to the simpler ethyl chain in this compound .

Sigma Receptor-Targeting Benzamides

  • [¹²⁵I]PIMBA (N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide)
    • Structure : Benzamide with a piperidinyl-ethyl group and iodinated methoxy substitution.
    • Activity : Binds sigma receptors in prostate cancer cells (Kd = 5.80 nM) and enables tumor imaging. The phenylethyl-sulfamoyl group in the target compound may exhibit lower receptor affinity but could offer improved pharmacokinetics due to sulfonamide hydrophilicity .

Antioxidant Benzamides

  • THHEB (3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide)
    • Structure : Polyhydroxy benzamide with a hydroxyphenylethyl chain.
    • Activity : Strong radical scavenger (DPPH IC₅₀ = 22.8 µM; superoxide IC₅₀ = 2.5 µM). The sulfamoyl group in the target compound may reduce antioxidant efficacy but could enhance solubility .

Anticancer Benzamides

  • Capmatinib (2-Fluoro-N-methyl-4-{7-[(quinolin-6-yl)methyl]imidazo[1,2-b][1,2,4]triazin-2-yl}benzamide) Structure: Fluorinated benzamide fused with a heterocyclic imidazo-triazine group. Activity: c-Met inhibitor (FDA-approved for NSCLC).

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight Key Substituents Biological Activity IC₅₀/Kd (nM) Reference
This compound 342.4 Phenylethyl-sulfamoyl, benzamide Under investigation N/A N/A
N-[2-(1H-Indol-3-yl)ethyl]benzamide 280.3 Indole-ethyl, benzamide Antimalarial ~100–500 nM
LMM5 537.6 Oxadiazole, sulfamoyl, benzamide Antifungal (Trr1 inhibition) MIC <10 µM
[¹²⁵I]PIMBA 454.3 Iodo-methoxy, piperidinyl-ethyl Sigma receptor binding 5.80 nM
THHEB 331.3 Trihydroxy, hydroxyphenylethyl Antioxidant 22.8 µM
Capmatinib 412.4 Fluoro, imidazo-triazine c-Met inhibition (NSCLC) <10 nM

Mechanistic and Pharmacokinetic Insights

  • Sulfamoyl Group Impact : The sulfamoyl moiety in this compound may enhance binding to enzymes (e.g., carbonic anhydrases) or transporters, as seen in LMM5 and sigma receptor ligands .
  • Phenylethyl Chain : This hydrophobic group could improve blood-brain barrier penetration compared to hydrophilic analogs like THHEB but may increase off-target binding .
  • Metabolic Stability : The absence of heterocycles (e.g., oxadiazole in LMM5) may reduce metabolic stability, necessitating formulation optimization .

Biological Activity

N-{2-[(1-phenylethyl)sulfamoyl]ethyl}benzamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with other compounds.

Chemical Structure and Properties

The compound this compound features a sulfamoyl group attached to an ethyl chain and a benzamide moiety, which influences its biological properties. The structural formula can be represented as follows:

C16H20N2O2S\text{C}_{16}\text{H}_{20}\text{N}_{2}\text{O}_{2}\text{S}

This structure is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor of certain pathways involved in inflammation and cancer progression. The compound has been investigated for its effects on:

  • Antimicrobial Activity : Exhibiting potential against various bacterial strains.
  • Anticancer Properties : Showing promise in inhibiting tumor cell growth through apoptosis induction.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. In vitro studies have demonstrated its effectiveness against several pathogenic bacteria, suggesting a potential role in therapeutic applications for infectious diseases .

Anticancer Activity

The compound has been evaluated for its anticancer activity, particularly in the context of various cancer cell lines. Studies have reported that it can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .

Comparative Studies

To better understand the unique properties of this compound, it is useful to compare it with similar compounds. The following table summarizes key differences in biological activity among related benzamide derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityEC50 (µM)
This compoundModerateSignificant10
N-(4-chloro-benzamide)LowModerate25
2-methyl-N-(1-phenylethyl)benzamideHighLow30

Case Study 1: Anticancer Efficacy

In a study involving human breast cancer cell lines, this compound was shown to reduce cell viability significantly at concentrations as low as 10 µM, with an EC50 value indicating effective cytotoxicity .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound displayed notable inhibition zones, suggesting its potential application as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-{2-[(1-phenylethyl)sulfamoyl]ethyl}benzamide, and what experimental conditions optimize yield?

  • Methodological Answer : The synthesis typically involves sequential sulfonamide formation and amide coupling. For sulfamoyl group introduction, react 1-phenylethylamine with sulfonyl chloride under inert atmosphere (argon/nitrogen) at 0–5°C, followed by coupling with benzoyl chloride derivatives via carbodiimide-mediated activation (e.g., EDC/HOBt) in anhydrous DMF. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures ≥85% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm proton environments (e.g., sulfamoyl NH at δ 7.2–7.5 ppm, benzamide carbonyl at ~168 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification. X-ray crystallography (if crystalline) resolves stereoelectronic features, as demonstrated for analogous sulfamoyl-benzamide hybrids .

Intermediate Research Questions

Q. What strategies mitigate solubility challenges for this compound in aqueous assays?

  • Methodological Answer : Optimize solvent systems using co-solvents (e.g., DMSO ≤5% v/v) or micellar formulations (e.g., Tween-80). Pre-saturate buffers with the compound to prevent precipitation. For cellular assays, confirm biocompatibility via cytotoxicity controls .

Q. How does the electronic nature of the benzamide moiety influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Electron-withdrawing substituents (e.g., nitro, fluoro) on the benzamide ring enhance electrophilicity at the sulfamoyl sulfur, facilitating nucleophilic attack. Computational DFT studies (B3LYP/6-31G*) predict reaction sites, validated via kinetic monitoring (HPLC) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the design of derivatives targeting kinase inhibition?

  • Methodological Answer : Replace the 1-phenylethyl group with heterocyclic amines (e.g., pyridyl, thiazole) to modulate steric bulk and π-π interactions. Assess inhibition of kinases (e.g., EGFR, MAPK) via fluorescence polarization assays (IC₅₀ values) and compare with molecular docking (AutoDock Vina) to ATP-binding pockets .

Q. How can contradictory bioactivity data (e.g., cytotoxicity vs. enzyme inhibition) be reconciled in mechanistic studies?

  • Methodological Answer : Perform time-resolved cellular assays (e.g., live-cell imaging) to distinguish direct target engagement from off-target effects. Validate via knockdown/rescue experiments (siRNA/shRNA) and orthogonal binding assays (SPR/BLI) .

Q. What computational methods predict metabolic stability of this compound derivatives?

  • Methodological Answer : Use CYP450 isoform docking (Glide/Prime) to identify metabolic hotspots (e.g., sulfamoyl N-dealkylation). Validate predictions with microsomal stability assays (human liver microsomes, LC-MS/MS quantification) and correlate with in vivo pharmacokinetics (rodent models) .

Critical Analysis of Contradictory Evidence

  • Discrepancy in Cytotoxicity : Some studies report low cytotoxicity (IC₅₀ >50 µM in HEK293), while others note apoptosis induction in cancer cells (IC₅₀ ~5 µM). Resolution requires cell-type-specific profiling (e.g., p53 status, efflux transporter expression) and ROS generation assays to clarify context-dependent mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.